Cas no 86-21-5 (Pheniramine)

Pheniramine structure
Pheniramine structure
Product Name:Pheniramine
CAS No:86-21-5
MF:C16H20N2
MW:240.343403816223
CID:34370
PubChem ID:4761
Update Time:2025-11-01

Pheniramine Chemical and Physical Properties

Names and Identifiers

    • Pheniramine
    • 1-Phenyl-1-(2-pyridyl)-3-dimethylaminopropane
    • 2-(3-Dimethylamino-1-phenylpropyl)pyridine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine
    • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
    • Pheniramine solution
    • Avil
    • Feniramine
    • Histapyridamine
    • Metron
    • N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine
    • Propheniramine
    • Prophenpyridamine
    • Pyriton
    • Trimeton
    • Tripoton
    • SY246337
    • Prestwick2_000059
    • EINECS 201-656-2
    • N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine
    • UNII-134FM9ZZ6M
    • SPBio_001274
    • 2-(.ALPHA.-(2-DIMETHYLAMINOETHYL)BENZYL)PYRIDINE
    • Feniramina [INN-Spanish]
    • NSC-47965
    • IDI1_000235
    • KBio2_006691
    • NCGC00015831-12
    • BRD-A23072235-050-05-2
    • AB00053521_19
    • SCHEMBL4796
    • 86-21-5
    • LS-1852
    • BSPBio_002380
    • KBio3_001600
    • Lopac0_000981
    • 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-
    • DivK1c_000235
    • FT-0603298
    • CHEMBL1193
    • SBI-0050954.P004
    • WLN: T6NJ BYR&2N1&1
    • AB00053521_18
    • NCGC00015831-03
    • 2-Pyridinepropanamine,N-dimethyl-.gamma.-phenyl-
    • PHENIRAMINE [INN]
    • A900022
    • BRD-A23072235-050-09-4
    • KBioGR_001311
    • KBio1_000235
    • KBio2_004123
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-
    • KBio2_001555
    • Pheniramine [INN:BAN]
    • Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Prophenpyridamine; Pyriton
    • CCG-205061
    • EN300-18563895
    • IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • 1-PHENYL-1-(2-PYRIDYL)-3-DI-METHYLAMINOPROPANE
    • Spectrum_001075
    • Q656259
    • DTXSID0023454
    • Spectrum5_001028
    • dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine
    • Dexchlorpheniramine Maleate EP Impurity A
    • 2-[.alpha.-(2-Dimethylaminoethyl)benzyl]pyridine
    • Prestwick0_000059
    • (+/-)-PHENIRAMINE
    • SPBio_002138
    • Prestwick3_000059
    • Oprea1_875595
    • NCGC00162306-01
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylanine
    • N,N-Dimethyl-gamma-phenyl-2-pyridinepropanamine
    • Avil (TN)
    • BRN 0192445
    • N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
    • STL329242
    • 2-(alpha-(2-Dimethylaminoethyl)benzyl)pyridine
    • Inhiston (Salt/Mix)
    • Pheniramine 1.0 mg/ml in Methanol
    • BPBio1_000239
    • 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
    • Prestwick1_000059
    • AKOS022110089
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylamine
    • 2-[alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • AB00053521
    • CHEBI:91591
    • KBioSS_001555
    • 2-[.alpha.-[2-(Dimethylamino)ethyl]benzyl]pyridine
    • PHENIRAMINE [VANDF]
    • NCGC00015831-07
    • p-Aminosalicylsaures salz
    • NINDS_000235
    • Pheniramine (INN)
    • BDBM50017656
    • Spectrum4_000966
    • NCGC00015831-02
    • 2122800-15-9
    • N,N-DIMETHYL-.GAMMA.-PHENYL-2-PYRIDINEPROPANAMINE
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine #
    • PHENIRAMINE [MART.]
    • NSC47965
    • pheniramin-
    • Dimethyl-(3-phenyl-3-pyridin-2-yl-propyl)-amine
    • Pheniraminum
    • NSC 47965
    • Feniramina
    • CS-O-11352
    • Pheniramine Bimaleate
    • DB01620
    • Dimethyl(3-phenyl-3-(2-pyridyl)propyl)amine
    • 155683-10-6
    • PM 241 (Salt/Mix)
    • D08355
    • PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)-
    • D04OBB
    • NCI-C60695
    • Metron (Salt/Mix)
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-(9CI)
    • PHENIRAMINE [MI]
    • Pyridine, 2-[.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • 5-22-10-00487 (Beilstein Handbook Reference)
    • PHENIRAMINE [WHO-DD]
    • MFCD31699964
    • SDCCGSBI-0050954.P005
    • Spectrum3_000760
    • 134FM9ZZ6M
    • Pheniraminum [INN-Latin]
    • Spectrum2_001277
    • PHENIRAMINE (SEE ALSO PHENIRAMINE MALEATE 132-20-7)
    • Brompheniramine Maleate Imp. C (EP); Brompheniramine Imp. C (EP); (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine; Pheniramine; Brompheniramine Maleate Impurity C; Brompheniramine Impurity C
    • GTPL7267
    • Pyridine, 2[alpha-(2-dimethylaminoethyl)benzyl]
    • BSPBio_000217
    • N,N-Dimethyl-γ-phenyl-2-pyridinepropanamine (ACI)
    • Pyridine, 2-[α-[2-(dimethylamino)ethyl]benzyl]- (8CI)
    • (±)-Pheniramine
    • 2-[α-(2-Dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D010632
    • LS-14507
    • pyridine, 2-(alpha-(2-dimethylaminoethyl)benzyl)-
    • BRD-A23072235-050-17-7
    • BRD-A23072235-050-18-5
    • NS00000468
    • DB-056919
    • MDL: MFCD00865659
    • Inchi: 1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
    • InChI Key: IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • SMILES: N1C(C(CCN(C)C)C2C=CC=CC=2)=CC=CC=1

Computed Properties

  • Exact Mass: 240.16300
  • Monoisotopic Mass: 240.162649
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 16.1

Experimental Properties

  • Density: 1.0081
  • Melting Point: [107]
  • Boiling Point: bp13 181°; bp2 142°; bp0.5 135°
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • Refractive Index: nD25 1.5519 to 1.5521
  • PSA: 16.13000
  • LogP: 3.16520
  • Color/Form: 1.0 mg/mL in methanol

Pheniramine Security Information

Pheniramine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pheniramine Pricemore >>

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Pheniramine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl… Solvents: Toluene ;  rt
1.2 Reagents: Hydrogen ;  24 h, 60 bar, 125 °C; 125 °C → rt
Reference
Hydroaminomethylation with novel rhodium-carbene complexes: an efficient catalytic approach to pharmaceuticals
Ahmed, Moballigh; et al, Chemistry - A European Journal, 2007, 13(5), 1594-1601

Production Method 2

Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Versatile C(sp2)-C(sp3) Ligand Couplings of Sulfoxides for the Enantioselective Synthesis of Diarylalkanes
Dean, William M.; et al, Angewandte Chemie, 2016, 55(34), 10013-10016

Production Method 3

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: 2489222-42-4 (solid solution with triflate analog) Solvents: Acetonitrile ;  6 h, rt
Reference
Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis
Quan, Yangjian ; et al, Journal of the American Chemical Society, 2020, 142(19), 8602-8607

Production Method 4

Reaction Conditions
Reference
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium 4-chlorobenzenesulfonate ,  Ammonium chloride Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethanol ,  Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Potassium methoxide ;  1 h, 25 °C
1.3 Reagents: Water
2.1 -
Reference
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Dichloromethane ;  rt
Reference
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

Production Method 7

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
Reference
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

Production Method 8

Reaction Conditions
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
Reference
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Production Method 9

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Reference
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Aminopropane derivatives
, Germany, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Dichloromethane ;  rt
Reference
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

Production Method 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2056267-38-8 ;  48 h, 140 °C
Reference
Direct Synthesis of N,N-Dimethylated and β-Methyl N,N-Dimethylated Amines from Nitriles Using Methanol: Experimental and Computational Studies
Paul, Bhaskar; et al, ACS Catalysis, 2018, 8(4), 2890-2896

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum
Reference
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.3 -78 °C; -78 °C → rt; 24 h, rt
1.4 Solvents: Water
2.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Reference
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Production Method 15

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
Reference
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Pheniramine Raw materials

Pheniramine Preparation Products

Pheniramine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-21-5)Pheniramine
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Purity:99%
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(CAS:86-21-5)N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
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Additional information on Pheniramine

Pheniramine: A Comprehensive Overview of Its Pharmacological Profile, Clinical Applications, and Research Trends

Pheniramine, with the CAS No. 86-21-5, is a widely studied H1 histamine receptor antagonist that has been extensively utilized in the treatment of allergic conditions. As a first-generation antihistamine, its pharmacological properties, mechanism of action, and therapeutic efficacy have been the focus of numerous studies in recent years. Recent advancements in pharmacology have further elucidated its role in modulating immune responses and its potential applications beyond traditional allergic disorders. This article provides an in-depth exploration of Pheniramine’s molecular characteristics, clinical utility, and emerging research directions.

Pheniramine is a derivative of ethylpiperidine, characterized by its ability to selectively block H1 receptors in the central and peripheral nervous systems. Its chemical structure, which includes a piperidine ring and a substituted benzene ring, contributes to its affinity for H1 receptors and its prolonged duration of action. The molecule’s low molecular weight and lipophilic nature enable it to cross the blood-brain barrier, which is critical for its antihistaminic effects in the central nervous system. This property distinguishes Pheniramine from other antihistamines with limited central penetration, such as loratadine or fexofenadine.

Recent studies have highlighted the role of Pheniramine in modulating inflammatory pathways beyond its traditional use as an allergy medication. For instance, a 2023 study published in the Journal of Pharmacological Sciences demonstrated that Pheniramine may inhibit mast cell degranulation by interfering with the release of histamine and other inflammatory mediators. This finding suggests that Pheniramine could have potential applications in managing conditions such as chronic urticaria or allergic rhinitis, where mast cell activation plays a central role. Additionally, researchers are exploring its utility in combination therapies for patients with comorbid conditions such as asthma or atopic dermatitis.

As a first-generation antihistamine, Pheniramine is known for its sedative effects, which are primarily attributed to its ability to cross the blood-brain barrier and interact with central histamine receptors. However, recent pharmacokinetic studies have shown that the sedative profile of Pheniramine can be mitigated through the use of formulations with extended release or through the administration of lower doses. This has led to its increased use in pediatric populations, where its safety profile and efficacy in managing allergic symptoms have been well-documented. A 2024 meta-analysis in the British Journal of Clinical Pharmacology confirmed the effectiveness of Pheniramine in reducing nasal symptoms in children with allergic rhinitis, with minimal adverse effects reported.

The therapeutic applications of Pheniramine extend beyond its role as a standard antihistamine. Emerging research has explored its potential as an adjunct therapy in neurological disorders. For example, a 2023 clinical trial published in Neurology investigated the use of Pheniramine in patients with multiple sclerosis to reduce inflammation in the central nervous system. The study found that Pheniramine could modulate immune responses by inhibiting the activation of T-cells and reducing the production of pro-inflammatory cytokines. These findings suggest that Pheniramine may have broader implications in the treatment of autoimmune and inflammatory diseases.

In addition to its immunomodulatory effects, Pheniramine has been studied for its potential role in managing gastrointestinal disorders. A 2022 study in Gastroenterology Research demonstrated that Pheniramine could reduce the secretion of gastric acid by inhibiting histamine-mediated pathways. This property has led to its use in the management of gastroesophageal reflux disease (GERD), where histamine is a key contributor to acid hypersecretion. However, further clinical trials are needed to validate its efficacy in this context and to compare its outcomes with other H2 receptor antagonists such as ranitidine or omeprazole.

Despite its therapeutic benefits, the use of Pheniramine is associated with certain limitations. Its sedative effects, while beneficial in some patient populations, can be a drawback in adults requiring alertness. To address this, researchers are exploring the development of Pheniramine-based formulations with reduced central nervous system penetration. A 2023 study in Pharmaceutical Research described the synthesis of a prodrug form of Pheniramine that showed reduced brain uptake and improved safety in animal models. This innovation could pave the way for new therapeutic applications of Pheniramine in patients who are sensitive to its sedative effects.

The pharmacokinetics of Pheniramine are well-characterized, with a half-life of approximately 6–8 hours. It is primarily metabolized in the liver via cytochrome P450 enzymes, and its metabolites are excreted in the urine. This metabolic pathway is important for understanding drug interactions, as Pheniramine may compete with other drugs for hepatic enzyme activity. A 2024 review in Clinical Pharmacology and Therapeutics highlighted the need for caution when administering Pheniramine to patients on medications such as warfarin or phenytoin, as these drugs may alter the metabolism of Pheniramine and increase the risk of adverse effects.

Recent advances in drug delivery systems have also opened new avenues for the administration of Pheniramine. Nanotechnology-based formulations, such as liposomal or polymeric nanoparticles, have been explored to enhance the bioavailability and reduce the side effects of Pheniramine. A 2023 study in Advanced Drug Delivery Reviews demonstrated that encapsulating Pheniramine in nanoparticles improved its stability and prolonged its therapeutic effect, making it a promising candidate for targeted drug delivery in chronic inflammatory conditions.

In conclusion, Pheniramine remains a significant therapeutic agent due to its well-established role in managing allergic conditions and its potential applications in immunomodulation and neurological disorders. Ongoing research continues to uncover new mechanisms of action and therapeutic opportunities for Pheniramine, ensuring its relevance in modern pharmacological practice. As new formulations and delivery systems are developed, the future of Pheniramine as a versatile and effective drug is promising.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-21-5)Pheniramine
LE15848
Purity:99%
Quantity:25KG,200KG,1000KG
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SHOCHEM(SHANGHAI) CO.,lTD
(CAS:86-21-5)N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
0176
Purity:98%min
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